molecular formula C12H10ClNO B029517 2-(4-Chlorophenoxy)aniline CAS No. 2770-11-8

2-(4-Chlorophenoxy)aniline

Cat. No.: B029517
CAS No.: 2770-11-8
M. Wt: 219.66 g/mol
InChI Key: QKKBREBZMUFUDS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)aniline is an organic compound with the molecular formula C12H10ClNO. It is a derivative of aniline, where the aniline moiety is substituted with a 4-chlorophenoxy group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenoxy)aniline can be synthesized through several methods. One common method involves the reaction of 4-chlorophenol with 2-nitrochlorobenzene in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions typically involve:

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products

Scientific Research Applications

2-(4-Chlorophenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)aniline involves its interaction with various molecular targets. For instance, its derivatives have shown antimalarial activity by inhibiting the growth of Plasmodium species. The compound may interfere with the mitochondrial respiratory chain, leading to the inhibition of parasite growth. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)aniline
  • 2-(4-Methylphenoxy)aniline
  • 2-(4-Nitrophenoxy)aniline

Uniqueness

2-(4-Chlorophenoxy)aniline is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine-substituted compound exhibits different electronic and steric properties, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(4-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKBREBZMUFUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182064
Record name 2-(4-Chlorophenoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-11-8
Record name 2-(4-Chlorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2770-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)aniline
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Record name 2-(4-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenoxy)aniline
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Record name 2-(4-CHLOROPHENOXY)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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